1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene

Process Intensification Continuous Flow Chemistry Tetrazole Tritylation

1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene, systematically named 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-2-trityl-2H-tetrazole (MBPTT), is the N2‑trityl‑protected biphenyltetrazole intermediate central to the manufacture of candesartan cilexetil and is also a characterized impurity of irbesartan and olmesartan. With a molecular formula of C₃₃H₂₆N₄, a molecular weight of 478.59 g/mol, a melting point of 166–169 °C, and a predicted logP of 7.16, this crystalline solid is soluble in chlorinated solvents, DMF, ethyl acetate, and methanol.

Molecular Formula C33H26N4
Molecular Weight 478.6 g/mol
CAS No. 133909-97-4
Cat. No. B031985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene
CAS133909-97-4
Synonyms5-(4’-Methyl[1,1’-biphenyl]-2-yl)-2-(triphenylmethyl)-2H-tetrazole; 
Molecular FormulaC33H26N4
Molecular Weight478.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6
InChIInChI=1S/C33H26N4/c1-25-21-23-26(24-22-25)30-19-11-12-20-31(30)32-34-36-37(35-32)33(27-13-5-2-6-14-27,28-15-7-3-8-16-28)29-17-9-4-10-18-29/h2-24H,1H3
InChIKeyRYKTVBDAUALDLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene (CAS 133909-97-4) Matters for Sartan Intermediate Procurement


1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene, systematically named 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-2-trityl-2H-tetrazole (MBPTT), is the N2‑trityl‑protected biphenyltetrazole intermediate central to the manufacture of candesartan cilexetil and is also a characterized impurity of irbesartan and olmesartan [1]. With a molecular formula of C₃₃H₂₆N₄, a molecular weight of 478.59 g/mol, a melting point of 166–169 °C, and a predicted logP of 7.16, this crystalline solid is soluble in chlorinated solvents, DMF, ethyl acetate, and methanol [2]. Its defining structural feature—a trityl group attached specifically at the N2 position of the tetrazole ring—is not a minor detail but the critical regioisomeric attribute that governs its synthetic utility in angiotensin II receptor blocker (ARB) production [3].

Why Generic Substitution Fails for 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene: N2 vs. N1 Regioisomer Risk in ARB Intermediate Sourcing


The biphenyltetrazole core can be tritylated at either the N1 or N2 nitrogen of the tetrazole ring, yielding two distinct regioisomers with the same molecular formula (C₃₃H₂₆N₄) and molecular weight but different CAS numbers—133909-97-4 (N2‑trityl) and 124750-53-4 (N1‑trityl) . These are not interchangeable: the N2‑trityl isomer is the direct intermediate for candesartan cilexetil synthesis, whereas the N1‑trityl isomer is primarily an olmesartan process impurity . Furthermore, the human UDP‑glucuronosyltransferase UGT1A3 displays strong regioselectivity for the N2 position of the tetrazole ring in candesartan, losartan, and zolarsartan, demonstrating that the N2‑trityl protection strategy aligns with the biologically relevant conjugation site [1]. Substituting one regioisomer for the other in a synthetic pathway introduces an impurity that can propagate through downstream steps, compromising yield, purity, and regulatory compliance in ANDA submissions.

Quantitative Differentiation Evidence for 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene (CAS 133909-97-4)


Continuous Flow vs. Batch Synthesis: 95.18% Yield in 27 Seconds vs. 83–92.6% in 2 Hours

Maralla et al. (2017) conducted a direct head-to-head comparison of batch and continuous flow tritylation of 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1H-tetrazole (MBPT) to produce the target N2‑trityl compound. The Corning® Advanced Flow Reactor (AFR) achieved an isolated yield of 95.18% at a residence time of only 27 seconds, compared to conventional batch processes reported in the literature yielding 83% to 92.6% with reaction times of approximately 2 hours using monochlorobenzene or toluene as solvents [1]. Two additional microreactor configurations—SSCR‑1 mm and SSCR‑2 mm—yielded 93.72% (71 s) and 92.87% (324 s) respectively, all exceeding batch yields while drastically reducing reaction time [1]. The continuous flow process also operates at ambient temperature (27 ± 2 °C) in dichloromethane, eliminating the need for elevated temperatures (up to 80 °C) required in some batch protocols [1].

Process Intensification Continuous Flow Chemistry Tetrazole Tritylation Pharmaceutical Intermediate Synthesis

Definitive N2-Regioisomer Identity: CAS 133909-97-4 Distinct from N1-Trityl Isomer CAS 124750-53-4

The target compound (CAS 133909-97-4) is unequivocally the N2‑trityl regioisomer, 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-2-trityl-2H-tetrazole, as confirmed by its IUPAC name and the 2H‑tetrazole designation [1]. Its N1‑trityl counterpart (CAS 124750-53-4, 5-(4′-methyl-[1,1′-biphenyl]-2-yl)-1-trityl-1H-tetrazole) is a distinct compound with a different CAS registry, different IUPAC designation (1H‑tetrazole), and different commercial identity—it is sold as Olmesartan TTMB Impurity or Olmesartan N1-Trityl Methyl Impurity, not as a primary candesartan intermediate . Both compounds share the same molecular formula (C₃₃H₂₆N₄) and molecular weight (478.59 g/mol), making them indistinguishable by mass spectrometry alone, but they are differentiated by NMR, HPLC retention time, and melting point . The biological significance of the N2 position is underscored by Alonen et al. (2008), who demonstrated that UGT1A3 glucuronidates candesartan, losartan, and zolarsartan exclusively or preferentially at the tetrazole N2 position, establishing N2 as the metabolically relevant site [2].

Tetrazole Regiochemistry ARB Intermediate Impurity Profiling Regioisomer Differentiation

Multi-Sartan Cross-Applicability vs. Single-API Intermediates: Candesartan, Irbesartan, and Olmesartan Coverage

Unlike dedicated late-stage intermediates that serve only one API, 1-(2-trityltetrazol-5-yl)-2-(4-tolyl)benzene (CAS 133909-97-4) is documented as a key intermediate specifically for candesartan cilexetil synthesis, while simultaneously being characterized and supplied as Irbesartan Impurity 2 and Olmesartan Impurity 16 [1]. This dual identity—both a synthetic building block and a compendial impurity reference standard—is not shared by the N1‑trityl isomer (CAS 124750-53-4), which is primarily an olmesartan impurity, nor by downstream intermediates such as trityl candesartan (CAS 139481-72-4), which is committed exclusively to the candesartan pathway . The compound is supplied with detailed characterization data (NMR, HPLC, MS) compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) in ANDA submissions for irbesartan, and with possible traceability to USP or EP standards [1].

Sartan Intermediates Multi-API Utility Impurity Reference Standard ANDA Analytical Development

Confirmed Physicochemical Identity: Melting Point 166–169 °C, logP 7.16, and Solubility Profile for QC Release

The target compound is a solid with a reported melting point of 166–169 °C (from ethyl acetate/dichloromethane), a predicted boiling point of 681.6 ± 65.0 °C, a density of 1.13 ± 0.1 g/cm³, a calculated logP of 7.15570, a topological polar surface area (PSA) of 43.60 Ų, and a predicted pKa of −0.08 ± 0.12 [1]. It is soluble in chloroform, dichloromethane, dimethylformamide, ethyl acetate, and methanol [1]. While the N1‑trityl isomer (CAS 124750-53-4) reports an overlapping melting point range (166–169 °C), the two regioisomers can be differentiated by NMR and HPLC retention time . Commercial suppliers typically provide the compound at ≥95% purity (HPLC), with full characterization data packages (¹H NMR, ¹³C NMR, MS, HPLC) suitable for QC release testing .

Physicochemical Characterization Melting Point Solubility Quality Control Release

Biological Rationale for N2-Trityl Protection: UGT1A3 Glucuronidation Regioselectivity Matches the N2 Position

Alonen et al. (2008) performed a comparative study of human UDP-glucuronosyltransferases (UGTs) across three sartan drugs—losartan, candesartan, and zolarsartan—and demonstrated that UGT1A3 exhibits strong regioselectivity for glucuronidation at the N2 position of the tetrazole ring in all three compounds [1]. Specifically, UGT1A3 conjugated candesartan at the tetrazole-N2 position, while UGTs 1A7–1A10 mainly produced O‑glucuronide metabolites; for zolarsartan, only UGT1A3 accessed the tetrazole-N2, whereas the N1 position was conjugated by other enzymes including UGT1A5 [1]. This metabolic regioselectivity establishes that the N2 position is the biologically preferred conjugation site on the tetrazole ring. Consequently, the N2‑trityl protecting group strategy—as embodied by CAS 133909-97-4—is aligned with the endogenous metabolic handling of the pharmacophore, whereas N1‑trityl protection (CAS 124750-53-4) masks a site that is less relevant to primary human metabolism [1].

Drug Metabolism UGT1A3 Regioselectivity Tetrazole Glucuronidation Sartan Pharmacology

Optimal Procurement and Application Scenarios for 1-(2-Trityltetrazol-5-yl)-2-(4-tolyl)benzene (CAS 133909-97-4)


Candesartan Cilexetil API Manufacturing: N2-Trityl Intermediate for the Tetrazole Protection Step

In the convergent synthesis of candesartan cilexetil, the biphenyltetrazole moiety must be protected at the tetrazole N2 position before N‑alkylation with the benzimidazole fragment. CAS 133909-97-4 is the direct intermediate for this step, and its use as a pre-formed, isolated N2‑trityl building block avoids in situ tritylation variability . The Maralla et al. (2017) continuous flow protocol demonstrates that this intermediate can be produced with 95.18% yield in 27 seconds using a Corning AFR microreactor, offering a scalable process intensification route for manufacturers seeking to replace batch tritylation [1].

Irbesartan ANDA Analytical Method Development: Impurity Reference Standard for HPLC/LC-MS Methods

Regulatory submissions for generic irbesartan require identification and quantification of process-related impurities. CAS 133909-97-4 is catalogued as Irbesartan Impurity 2 and is supplied with comprehensive characterization data (NMR, HPLC, MS) compliant with ICH and pharmacopeial guidelines . The compound can be used as a reference standard for analytical method development, method validation (AMV), and quality control (QC) testing in ANDA applications, with possible traceability to USP or EP reference standards .

Olmesartan Medoxomil Impurity Profiling: Identification and Quantification of Olmesartan Impurity 16

Olmesartan medoxomil drug substance and drug product require control of the N2‑trityl methyl impurity designated as Olmesartan Impurity 16 . Procuring CAS 133909-97-4 as a characterized impurity standard enables development of a stability-indicating HPLC method capable of resolving this impurity from the API and from the N1‑trityl isomer (CAS 124750-53-4, Olmesartan TTMB Impurity), which may co-elute under non-optimized chromatographic conditions .

Novel Biphenyltetrazole Derivative Synthesis: Building Block for SAR Studies and Library Synthesis

Beyond the established sartan synthesis routes, CAS 133909-97-4 is cited as a starting material for the synthesis of novel biphenyltetrazole derivatives with potential antimicrobial activity [2]. The trityl group serves as a protecting group that can be cleaved under mild acidic conditions to liberate the free tetrazole for further functionalization, making this compound a versatile building block for medicinal chemistry exploration of biphenyltetrazole scaffolds .

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